molecular formula C15H12N2O2S2 B1307962 2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole CAS No. 252679-72-4

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole

Cat. No.: B1307962
CAS No.: 252679-72-4
M. Wt: 316.4 g/mol
InChI Key: BRJSVXQOZIYKGH-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. It has the molecular formula C15H12N2O2S2 and a molecular weight of 316.4 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity. For instance, it can act as an inhibitor for certain kinases, thereby modulating signal transduction pathways. Additionally, this compound interacts with proteins involved in cellular stress responses, potentially altering their function and stability .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cell lines, this compound exhibits cytotoxic effects, leading to cell death through apoptosis. It influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound has been observed to affect gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to conformational changes in the enzyme structure, further affecting their function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects such as enhanced stress response and improved cellular function. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, this compound can affect the activity of cofactors involved in redox reactions, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole typically involves the reaction of thiourea with substituted benzaldehydes in the presence of iodine and ethyl alcohol under reflux conditions . The reaction proceeds through the formation of an intermediate 2-aminothiazole scaffold, which is then treated with phenylsulfonyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the reaction is achieved by optimizing the reaction parameters and using industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole is unique due to its combination of the thiazole ring, phenyl groups, and sulfonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c16-15-17-13(11-7-3-1-4-8-11)14(20-15)21(18,19)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJSVXQOZIYKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394085
Record name 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252679-72-4
Record name 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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